molecular formula C29H44O9 B1209331 Frugoside CAS No. 546-02-1

Frugoside

Cat. No.: B1209331
CAS No.: 546-02-1
M. Wt: 536.7 g/mol
InChI Key: WPVGSIBYLZQSIK-VEZJFPMXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Frugoside is a cardenolide glycoside isolated from plants of the Calotropis genus, such as Calotropis gigantea . This natural compound is of significant interest in oncological research due to its potent anti-cancer properties observed in preclinical studies. Research indicates that Frugoside exhibits a novel antitumor effect by inducing mitochondria-mediated apoptotic cell death in various human cancer cell lines, including malignant melanoma, non-small cell lung cancer, glioblastoma, and prostate cancer . The primary mechanism of action involves the downregulation of sulfiredoxin (Srx) expression, a key enzyme in cellular redox homeostasis . This inhibition leads to an accumulation of hyperoxidized peroxiredoxins and a subsequent increase in intracellular reactive oxygen species (ROS). The elevated ROS levels activate p-p38 and trigger mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane potential and the release of cytochrome c, ultimately leading to caspase-3 activation and apoptosis . In vitro studies on human melanoma cells (M14 and A375) have demonstrated that Frugoside-induced cell death can be inhibited by the overexpression of Srx or treatment with antioxidants, confirming the ROS-mediated mechanism . Furthermore, an in vivo xenograft model using M14 cells showed that Frugoside inhibited tumor growth without signs of toxicity, highlighting its potential as a therapeutic agent . Frugoside is offered for Research Use Only. It is not intended for direct use in human or veterinary diagnosis or therapeutic applications. Researchers should handle this product with care and utilize appropriate safety precautions.

Properties

CAS No.

546-02-1

Molecular Formula

C29H44O9

Molecular Weight

536.7 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O9/c1-15-23(32)24(33)25(34)26(37-15)38-18-5-9-28(14-30)17(12-18)3-4-21-20(28)6-8-27(2)19(7-10-29(21,27)35)16-11-22(31)36-13-16/h11,15,17-21,23-26,30,32-35H,3-10,12-14H2,1-2H3/t15-,17-,18+,19-,20+,21-,23-,24-,25-,26?,27-,28-,29+/m1/s1

InChI Key

WPVGSIBYLZQSIK-VEZJFPMXSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)O)O)O

Other CAS No.

56324-39-1

Synonyms

cannogenol-3-O-beta-D-allomethyloside
frugoside

Origin of Product

United States

Scientific Research Applications

Anti-Cancer Properties

Frugoside has been extensively studied for its anti-cancer effects, particularly against melanoma and other types of cancer. Research indicates that frugoside induces apoptosis in cancer cells through the following mechanisms:

  • Mitochondria-Mediated Apoptosis : Frugoside has been shown to induce oxidative damage to mitochondria, leading to increased reactive oxygen species (ROS) and subsequent cell death in melanoma cells (M14 and A375) . The compound inhibits sulfiredoxin (Srx), which is crucial for reducing hyperoxidized peroxiredoxins (Prxs). This inhibition results in ROS accumulation, activating p38 mitogen-activated protein kinase (MAPK) signaling pathways that promote apoptosis .
  • Tumor Growth Inhibition : In vivo studies using xenograft models demonstrated that frugoside significantly inhibits tumor growth without causing toxicity, indicating its potential as a therapeutic agent for melanoma .

Table 1: Summary of Anti-Cancer Effects of Frugoside

Cancer TypeMechanism of ActionObserved Effect
MelanomaInduces apoptosis via ROS accumulationDecreased cell viability
Non-Small Cell LungInhibits cell proliferationReduced tumor growth
GlioblastomaInduces oxidative stressEnhanced apoptosis
Prostate CancerModulates signaling pathwaysInhibits tumorigenicity

Anti-Inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of frugoside, particularly in osteoarthritis.

  • Inhibition of miR-155 : Frugoside has been found to delay the progression of osteoarthritis by inhibiting miR-155, which plays a critical role in inflammation . This suggests that frugoside could be a promising candidate for treating inflammatory diseases.

Table 2: Anti-Inflammatory Effects of Frugoside

ConditionMechanism of ActionObserved Effect
OsteoarthritisInhibits miR-155 expressionDelayed disease progression
Synovial InflammationReduces M1 macrophage polarizationDecreased inflammation

Pharmacological Insights

Frugoside's pharmacological profile indicates its potential as a multi-target therapeutic agent.

  • Cytotoxicity Studies : Isolated compounds including frugoside have shown cytotoxicity against various human and rat cancer cell lines, demonstrating broad-spectrum anti-cancer activity .
  • Combination Therapies : Studies suggest that combining frugoside with traditional chemotherapeutics like 5-fluorouracil enhances the inhibition of cancer stem cells, thereby reducing tumorigenicity .

Case Studies and Research Findings

Several studies have documented the effects of frugoside across different applications:

  • A study published in Molecules reported that frugoside treatment led to significant apoptotic effects in melanoma cells, with detailed analysis showing increased sub-G1 phase DNA content indicative of apoptosis .
  • Another investigation demonstrated that intra-articular injection of frugoside effectively reduced inflammation and pain associated with osteoarthritis, suggesting its application in joint disease management .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Frugoside and Analogous Compounds

Parameter Frugoside Hyperoside 5-Fluorouracil (5-FU)
Class Cardenolide glycoside Flavonoid glycoside Pyrimidine analog (antimetabolite)
Source Cardiospermum halicacabum (natural) Hypericum perforatum (natural) Synthetic
Key Target Sulfiredoxin (Srx) Antioxidant enzymes (e.g., SOD, CAT) Thymidylate synthase (TS)
Mechanism Inhibits Srx → ROS accumulation → p38 MAPK activation → Mitochondrial apoptosis Scavenges ROS → Reduces oxidative stress → Protects against ischemia/reperfusion injury Inhibits DNA/RNA synthesis → Cell cycle arrest
Biological Effects Pro-apoptotic, anti-melanoma Cardioprotective, anti-inflammatory Antiproliferative, colorectal cancer
Applications Melanoma therapy (preclinical) Cardiovascular diseases, neurodegenerative disorders Colorectal, breast cancers (clinical)
Limitations Limited clinical data Inconsistent dosing in studies High toxicity, drug resistance
Synergy Enhances 5-FU efficacy in CSCs Not reported Used with Frugoside in combinatorial therapy

Structural Analog: Hyperoside

  • Structural Differences: Hyperoside is a flavonoid glycoside (quercetin-3-O-galactoside), whereas Frugoside is a cardenolide glycoside with a steroid-like aglycone .
  • Functional Contrast : Despite both being glycosides, Hyperoside acts as an ROS scavenger, protecting against myocardial injury , while Frugoside increases ROS to induce apoptosis . This dichotomy highlights the context-dependent role of ROS in therapeutics.

Functional Analog: 5-Fluorouracil (5-FU)

  • Mechanistic Divergence : 5-FU inhibits thymidylate synthase, disrupting DNA synthesis , whereas Frugoside targets redox regulation via Srx inhibition.
  • Synergistic Potential: In colorectal cancer stem cells (CSCs), Frugoside enhances 5-FU’s efficacy by suppressing Srx, which is overexpressed in CSCs to mitigate oxidative stress . This combination reduces tumor growth more effectively than monotherapy.

Other Glycosides: General Comparisons

Glycosides like digitoxin (cardiac glycoside) and amygdalin (cyanogenic glycoside) share structural complexity with Frugoside but differ functionally. For example:

  • Amygdalin : Releases cyanide under enzymatic cleavage; controversial anticancer use due to toxicity.
    Frugoside’s unique Srx inhibition mechanism distinguishes it from these glycosides .

Research Findings and Challenges

Key Findings

  • Efficacy in Melanoma: Frugoside reduces tumor volume by 50–60% in M14/A375 xenograft models at 100 µg/kg .
  • ROS Dynamics : Frugoside increases mitochondrial ROS by 3–4 fold, activating p38 MAPK within 24 hours .
  • Synergy with 5-FU : Combined treatment reduces CSC viability by 70% compared to 40–50% with individual agents .

Preparation Methods

Ethanol-Based Maceration and Column Chromatography

The most widely documented method involves ethanol extraction followed by multi-step chromatography. In a patented process, 26.7 kg of dried C. gigantea roots were macerated in 95% ethanol at room temperature for three days. After solvent removal under reduced pressure, the crude extract was partitioned with petroleum ether to remove non-polar contaminants. The remaining aqueous layer was subjected to adsorption chromatography using D-101 macroporous resin, eluted with methanol to isolate the glycoside-rich fraction. Further purification via silica gel, reversed-phase silica gel, and Sephadex LH-20 chromatography yielded 12.46 g of frugoside (0.047% yield).

Key parameters :

  • Solvent-to-solid ratio: 10 L ethanol per kg plant material

  • Purity post-chromatography: 94–97% (HPLC)

  • Critical step: Use of reversed-phase chromatography to separate frugoside from structurally similar cardenolides like uscharin and calotropin.

Hydro-Alcoholic Soxhlet Extraction

A cold maceration-Soxhlet hybrid approach achieved higher yields. Coarse powder of C. gigantea leaves was first macerated in 70% ethanol for 48 hours, followed by Soxhlet extraction at 50°C. The combined filtrates were concentrated and precipitated with chilled acetone, yielding a glycoside-rich fraction. Phytochemical screening confirmed alkaloids, flavonoids, and cardiac glycosides via Dragendorff’s and Legal’s tests.

Advantages :

  • Eliminates waxes and resins via acetone precipitation

  • Scalable for industrial applications

Purification and Structural Characterization

Chromatographic Techniques

Post-extraction, frugoside is purified using a sequence of chromatographic methods:

Step Conditions Outcome
Adsorption ChromatographyD-101 resin, methanol eluent75% recovery of crude frugoside
Silica Gel ChromatographyDichloromethane:methanol gradient (9:1 to 4:1)Removal of non-glycosidic impurities
Reversed-Phase HPLCC18 column, acetonitrile:water (65:35)Final purity >98%

Spectroscopic Confirmation

Frugoside’s structure (C<sub>29</sub>H<sub>42</sub>O<sub>9</sub>) is validated via:

  • NMR : <sup>1</sup>H NMR signals at δ 4.85 (d, J=8.0 Hz, H-1') and δ 5.21 (br s, H-22) confirm the β-D-glucopyranosyl moiety and unsaturated lactone ring.

  • HR-MS : [M+Na]<sup>+</sup> m/z 563.2741 (calc. 563.2728).

Biotechnological Enhancement of Frugoside Production

In Vitro Plantlet Cultivation

C. gigantea plantlets grown in Murashige and Skoog (MS) medium under controlled conditions produced 1.4-fold more frugoside than wild plants. Elicitors like methyl jasmonate (50 mg/L) and chitosan (100 mg/L) further increased yields:

Elicitor Concentration Incubation Time Yield Enhancement
Methyl jasmonate50 mg/L2 days3.4-fold
Chitosan100 mg/L5 days4.0-fold
Potassium chloride80 mM5 days2.1-fold

Metabolic Engineering

While genetic modification of C. gigantea remains underexplored, heterologous expression of frugoside biosynthetic genes in Nicotiana benthamiana has been proposed. Key enzymes include:

  • Cytochrome P450s : Catalyze hydroxylation of the cardenolide backbone.

  • Glycosyltransferases : Attach glucose to the aglycone.

Challenges and Optimization Strategies

Low Natural Abundance

Wild C. gigantea contains only 0.02–0.05% frugoside by dry weight. Solutions include:

  • Seasonal harvesting : Highest yields in monsoon season (July–September).

  • Root-specific extraction : Roots contain 2.3× more frugoside than leaves.

Solvent Selection

Ethanol outperforms methanol and acetone in preserving glycoside integrity. Comparative studies show:

Solvent Extraction Efficiency Purity
95% Ethanol0.047% yield94–97%
70% Methanol0.038% yield89–92%
Acetone0.015% yield78–85%

Industrial-Scale Considerations

Cost-Effective Purification

Combining macroporous resin and simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to traditional silica gel methods.

Semi-Synthetic Routes

Although no semi-synthesis protocols for frugoside exist, analogous cardenolides like digoxin are modified via γ-benzylidene derivatization. Potential steps for frugoside could include:

  • Hydrolysis of frugoside to its aglycone (coroglaucigenin).

  • Chemical glycosylation using protected glucose donors .

Q & A

Basic: What methodologies are recommended for the identification and quantification of Frugoside in plant extracts?

Answer:
Frugoside identification typically employs chromatographic techniques (e.g., HPLC or UPLC) coupled with mass spectrometry (LC-MS) for precise molecular weight determination and structural elucidation . Quantification can be achieved via calibration curves using purified Frugoside standards, with UV-Vis or evaporative light scattering detection (ELSD) for non-chromophoric compounds. Validate methods using parameters like linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) to ensure reproducibility .

Basic: How can researchers design experiments to evaluate Frugoside’s in vitro biological activity?

Answer:
Use cell-based assays (e.g., cytotoxicity, anti-inflammatory, or antioxidant models) with appropriate controls (positive/negative and vehicle-only). For example:

  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Anti-inflammatory activity: Measure TNF-α or IL-6 suppression in LPS-induced macrophages.
    Ensure dose-response curves (e.g., 1–100 µM) and triplicate replicates to assess statistical significance (p < 0.05 via ANOVA) .

Advanced: What strategies resolve contradictions in Frugoside’s reported bioactivity across studies?

Answer:
Contradictions may arise from variability in sample purity, assay conditions, or cell lines. Mitigate by:

  • Standardization: Use ≥95% pure Frugoside (validated via NMR/HPLC) .
  • Meta-analysis: Apply PRISMA guidelines to systematically review literature, assessing heterogeneity via I² statistics .
  • Dose recalibration: Re-test conflicting results under harmonized protocols (e.g., identical exposure times and cell passage numbers) .

Advanced: How can researchers investigate Frugoside’s biosynthesis pathways in plant systems?

Answer:
Combine transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) to identify biosynthetic gene clusters and intermediate metabolites. For example:

  • Gene silencing: Use CRISPR/Cas9 to knock out candidate genes (e.g., glycosyltransferases) and monitor Frugoside depletion.
  • Isotope labeling: Track ¹³C-glucose incorporation via NMR to map precursor utilization .

Advanced: What computational approaches are suitable for studying Frugoside’s structure-activity relationships (SAR)?

Answer:
Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2 or NF-κB). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Compare results with experimental IC₅₀ values to refine SAR models .

Basic: What protocols ensure reproducibility in Frugoside isolation from natural sources?

Answer:
Optimize extraction using response surface methodology (RSM) to test variables like solvent polarity (e.g., methanol:water ratios), temperature, and time. Validate via:

  • Column chromatography: Silica gel or Sephadex LH-20 for fractionation.
  • Crystallization: Recrystallize in ethanol/water mixtures for purity ≥95% .

Advanced: How can researchers assess Frugoside’s pharmacokinetics and bioavailability?

Answer:
Conduct in vivo studies (rodent models) with LC-MS/MS quantification of plasma/tissue samples. Calculate parameters:

  • Cₘₐₓ: Peak plasma concentration.
  • Tₘₐₓ: Time to reach Cₘₐₓ.
  • AUC: Area under the curve for bioavailability assessment.
    Use compartmental modeling (e.g., WinNonlin) to predict absorption kinetics .

Advanced: What experimental designs address Frugoside’s stability under varying physicochemical conditions?

Answer:
Perform stress testing (ICH Q1A guidelines):

  • Thermal degradation: Incubate at 40–60°C for 1–4 weeks.
  • Photolysis: Expose to UV light (320–400 nm).
  • Hydrolysis: Test acidic (pH 1–3) and alkaline (pH 9–12) conditions.
    Monitor degradation via HPLC and identify byproducts with high-resolution MS .

Basic: How to formulate a hypothesis-driven research question on Frugoside’s mechanism of action?

Answer:
Apply the PICOT framework :

  • Population: Specific cell type (e.g., hepatocellular carcinoma cells).
  • Intervention: Frugoside treatment (dose range).
  • Comparison: Untreated controls or reference drugs.
  • Outcome: Apoptosis markers (e.g., caspase-3 activation).
  • Time: 24–72 hr exposure .

Advanced: What integrated approaches elucidate Frugoside’s ecological roles in plant-environment interactions?

Answer:
Combine metabolomic profiling (GC-MS/LC-MS) with ecological field studies to correlate Frugoside levels with environmental stressors (e.g., drought, herbivory). Use machine learning (random forest models) to identify biotic/abiotic factors influencing its production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Frugoside
Reactant of Route 2
Frugoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.